ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate

Description

Introduction to the Compound

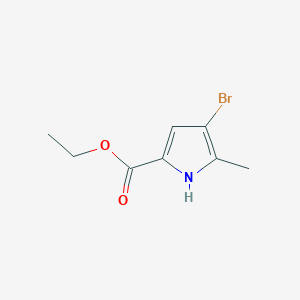

Ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole ester characterized by its distinctive molecular structure and chemical properties. The compound possesses the molecular formula C8H10BrNO2 and exhibits a molecular weight of 232.07 grams per mole. This heterocyclic compound belongs to the broader family of halogen-substituted pyrrole derivatives, which have gained considerable attention in contemporary organic chemistry due to their synthetic versatility and biological significance.

The structural architecture of this compound features a five-membered pyrrole ring bearing multiple functional groups that contribute to its chemical reactivity and synthetic utility. The bromine atom positioned at the 4-carbon provides an excellent leaving group for various substitution reactions, while the methyl group at the 5-position influences the electronic properties and steric environment of the molecule. The ethyl ester functionality at the 2-position serves as both a protecting group and a potential site for further chemical transformations, making this compound particularly valuable in multi-step synthetic sequences.

Chemical identification and characterization of this compound can be accomplished through various analytical techniques. The compound is registered under Chemical Abstracts Service number 25907-29-3 and possesses the MDL number MFCD22581480. The SMILES notation for this compound is expressed as O=C(C1=CC(Br)=C(C)N1)OCC, which provides a standardized representation of its molecular connectivity. Advanced structural characterization methods, including Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry, have confirmed the identity and purity of synthesized samples, with typical commercial preparations achieving purities of 95% or higher.

The compound demonstrates notable stability under standard laboratory conditions when properly stored in sealed containers at room temperature. This stability profile, combined with its synthetic accessibility, has made this compound an attractive target for both academic research and industrial applications. The presence of multiple reactive sites within the molecule allows for diverse chemical modifications, enabling the synthesis of structurally complex derivatives that may exhibit enhanced biological activities or improved pharmacological properties.

Recent computational studies have provided insights into the three-dimensional structure and conformational preferences of this compound. The compound adopts a predominantly planar conformation with the pyrrole ring maintaining its aromatic character, while the ethyl ester group can adopt various rotational conformations depending on the surrounding chemical environment. These structural features contribute to the compound's ability to participate in various intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity and crystal packing arrangements.

Historical Context and Significance

The development and study of this compound must be understood within the broader historical context of pyrrole chemistry and halogenated heterocycle research. Pyrrole derivatives have been recognized as important structural motifs in natural products and bioactive compounds for over a century, with their significance becoming increasingly apparent through the discovery of various marine natural products and synthetic pharmaceuticals containing these scaffolds.

The historical significance of halogen-substituted pyrrole derivatives gained particular prominence through the isolation and characterization of bioactive marine natural products. Compounds such as oroidin and hymenidin, which contain mono- and dibromopyrrole-2-carboxamide fragments, were identified as key secondary metabolites involved in the chemical defense mechanisms of Agelas marine sponges. These discoveries established the importance of halogenated pyrrole structures in biological systems and prompted extensive research into synthetic analogues that could mimic or enhance these natural activities.

The synthetic development of this compound and related compounds has been driven by the recognition of their utility as building blocks for more complex molecular structures. Historical synthetic approaches to similar compounds have involved multi-step sequences beginning with commercially available starting materials, often employing classical organic transformations such as bromination, esterification, and cyclization reactions. These early synthetic methodologies established the foundational knowledge necessary for the efficient preparation of this compound and its derivatives.

Research investigations conducted over the past several decades have demonstrated the particular value of this compound in medicinal chemistry applications. The compound has served as a key intermediate in the synthesis of bacterial DNA gyrase and topoisomerase inhibitors, representing a significant advancement in the development of novel antibacterial agents. These studies have shown that modifications to the pyrrole core structure, particularly through the strategic placement of halogen substituents, can lead to compounds exhibiting enhanced potency and selectivity against bacterial targets.

The historical evolution of research surrounding this compound has been characterized by increasingly sophisticated synthetic methodologies and a deeper understanding of structure-activity relationships. Early investigations focused primarily on the development of reliable synthetic routes to access this compound and its analogues, while more recent studies have emphasized the optimization of biological activities through systematic structural modifications. This progression has led to the identification of key molecular features that contribute to antimicrobial activity, including the importance of halogen positioning and the nature of substituents on the pyrrole ring.

Contemporary research has highlighted the significance of this compound as a representative member of a broader class of halogen-doped pyrrole building blocks. These compounds have emerged as valuable alternatives to naturally occurring molecular fragments, offering improved synthetic accessibility while maintaining or enhancing biological activities. The development of practical synthetic routes to such building blocks has enabled their incorporation into drug discovery programs, where they serve as key structural elements in the design of novel therapeutic agents.

The historical impact of this compound extends beyond its immediate synthetic applications to encompass its role in advancing our understanding of heterocyclic chemistry and bioactive molecule design. The compound has served as a model system for investigating the effects of halogen substitution on pyrrole reactivity and biological activity, contributing to the development of general principles that guide the design of new compounds with enhanced therapeutic potential. This historical perspective underscores the continuing importance of systematic chemical research in the discovery and development of new pharmaceutical agents and synthetic methodologies.

Properties

IUPAC Name |

ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-3-12-8(11)7-4-6(9)5(2)10-7/h4,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMURTTOTBOWAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25907-29-3 | |

| Record name | Ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approach

The synthesis of ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate typically follows a multi-step process:

- Starting Material: 5-methyl-1H-pyrrole-2-carboxylate derivatives or related pyrrole compounds.

- Bromination: Introduction of the bromine atom at the 4-position of the pyrrole ring.

- Esterification or transesterification: Formation of the ethyl ester at the 2-carboxylate position.

- Purification: Crystallization or chromatographic methods to isolate the pure compound.

Specific Preparation Routes and Conditions

Bromination of 5-methylpyrrole-2-carboxylate Esters

- Bromination is commonly performed using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

- The reaction selectively brominates the 4-position of the pyrrole ring due to electronic and steric factors.

- The methyl group at the 5-position remains intact during bromination.

Ester Formation

- The carboxylate group at the 2-position is esterified to the ethyl ester either by direct esterification of the acid or by transesterification of a methyl ester precursor.

- Transesterification can be achieved by reacting mthis compound with ethanol in the presence of sodium methoxide or sodium ethoxide as a base catalyst.

Representative Experimental Procedures and Yields

The following table summarizes key experimental data extracted from reliable chemical literature and patent sources:

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination of 5-methylpyrrole-2-carboxylate ester | N-bromosuccinimide (NBS) or Br2 in suitable solvent (e.g., dichloromethane), 0°C to room temp. | 70-85 | Selective bromination at 4-position; mild conditions to avoid polybromination. |

| 2 | Transesterification | Sodium methoxide (NaOMe) or sodium ethoxide in methanol or ethanol, 0–25°C, 10–60 min | 71-85 | Conversion of methyl ester to ethyl ester; reaction monitored by TLC or HPLC. |

| 3 | Purification | Vacuum filtration, recrystallization from hexane or ethyl acetate/petroleum ether mixtures | — | Crystallization yields white solid; purity confirmed by NMR and LC-MS. |

Example from Patent Literature:

- A solution of 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone in methanol was treated with sodium methoxide at 0°C, stirred for 30 minutes, then concentrated and purified to yield methyl 4-bromo-1H-pyrrole-2-carboxylate with 71% yield. Subsequent ester exchange with ethanol under similar basic conditions yields the ethyl ester derivative.

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: Characteristic proton signals for pyrrole ring protons at δ 6.8–7.2 ppm; methyl group at δ ~2.0 ppm; ethyl ester methylene and methyl at δ ~4.2 and 1.3 ppm respectively.

- Mass Spectrometry: Molecular ion peak consistent with C8H10BrNO2 (m/z ~232).

- Chromatography: Purity confirmed via HPLC with retention times consistent with the ethyl ester derivative.

- Melting Point: Crystallized product typically exhibits a melting point around 220–222°C, indicative of high purity.

Summary Table of Key Preparation Data

| Compound | Starting Material | Brominating Agent | Base Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|---|---|

| This compound | 5-methylpyrrole-2-carboxylate methyl ester | NBS or Br2 | NaOMe or NaOEt | MeOH or EtOH | 0–25 | 0.5–1 | 71–85 | Recrystallization, chromatography |

Research Findings and Notes

- The presence of the methyl group at the 5-position influences regioselectivity during bromination, favoring substitution at the 4-position.

- Use of sodium methoxide in methanol is effective for ester interchange, providing good yields and mild reaction conditions.

- Controlled addition of brominating agents and temperature regulation is critical to avoid overbromination or decomposition.

- Purification by recrystallization from non-polar solvents like hexane helps isolate the compound as a stable white solid.

- Analytical data (NMR, MS, HPLC) are essential for confirming structure and purity after synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyrrole derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of pyrrole-2-carboxylic acid derivatives.

Hydrolysis Products: Hydrolysis of the ester group results in the formation of 4-bromo-5-methyl-1H-pyrrole-2-carboxylic acid.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C₈H₉BrN O₂

- IUPAC Name : Ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate

- Physical Form : Solid

- Purity : ≥95%

Key Features

The bromine atom at the 4-position increases the compound's electrophilicity, facilitating substitution reactions that are crucial for synthesizing more complex molecules.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows chemists to create derivatives with diverse functionalities.

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound in synthesizing novel antimicrobial agents. By modifying the pyrrole structure through substitution reactions, researchers developed compounds that exhibited significant antibacterial activity against resistant strains of bacteria.

Research has indicated potential biological activities associated with this compound, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

One investigation focused on evaluating the antimicrobial efficacy of derivatives synthesized from this compound. The results highlighted that certain derivatives displayed enhanced activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics .

Anticancer Activity

Another study explored the anticancer properties of this compound. The mechanism involved halogen bonding and hydrolysis, which led to the release of active pyrrole moieties capable of interacting with cancer cell receptors, ultimately inhibiting tumor growth in vitro .

Pharmaceutical Development

The compound has been investigated as a building block for pharmaceutical agents. Its structural features allow for modifications that can lead to drugs with improved efficacy and reduced side effects.

Case Study: Drug Design

In drug design research, this compound was used to synthesize a series of analogs targeting specific biological pathways implicated in disease processes. These analogs showed promise in preliminary screenings for anti-inflammatory and anti-cancer activities .

Industrial Applications

Beyond academic research, this compound is utilized in industrial applications such as agrochemicals and dyes.

Agrochemical Production

This compound has been employed as an intermediate in the synthesis of pesticides and herbicides, contributing to enhanced agricultural productivity while maintaining environmental safety standards .

Mechanism of Action

The mechanism by which ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent positions, ester groups, and N-substitution. Below is a comparative analysis:

Key Observations:

Bromine Position: Bromine at the 4-position (target compound) vs. 5-position (e.g., ethyl 5-bromo-1H-pyrrole-2-carboxylate) alters electronic distribution, affecting reactivity in cross-coupling reactions . N-substitution (e.g., 1-methyl in methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate) blocks hydrogen bonding, reducing crystallinity compared to non-substituted analogs .

Synthetic Accessibility :

Physicochemical and Reactivity Differences

- Melting Points : The target compound and its N-methyl analog share identical melting points (43°C ), suggesting similar crystalline packing despite N-substitution differences .

- Hydrogen Bonding: Non-N-substituted pyrroles (e.g., target compound) form intermolecular N–H⋯O bonds, enhancing crystal stability, while N-methylated analogs rely on weaker C–H⋯O interactions .

- Reactivity : Bromine at the 4-position (target) may favor electrophilic substitution at the 5-position, whereas 5-bromo analogs (e.g., ethyl 5-bromo-1H-pyrrole-2-carboxylate) direct reactivity to the 4-position .

Heterocyclic Analogs

- Pyrrolo-Pyridine Derivatives : Compounds like ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate incorporate a fused pyridine ring, increasing aromaticity and altering electronic properties compared to simple pyrroles .

- Thieno-Pyrrole Derivatives: Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate introduces a sulfur atom, modifying solubility and redox behavior .

Biological Activity

Ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a bromine atom and an ethyl ester group. The presence of these functional groups contributes to its reactivity and biological interactions. The compound can be synthesized through various methods, including the Suzuki coupling reaction, which has been used to produce similar pyrrole derivatives effectively .

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Studies have indicated that pyrrole derivatives exhibit potent antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Mycobacterium tuberculosis. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against S. aureus .

- Antitubercular Properties : Research has highlighted that some pyrrole-based compounds demonstrate significant anti-tuberculosis activity. Compounds structurally similar to this compound have shown promising results in inhibiting M. tuberculosis, with MIC values below 0.016 μg/mL .

- Enzyme Inhibition : this compound may interact with specific enzymes or receptors, potentially leading to therapeutic effects in various diseases. Preliminary studies suggest that these interactions could modulate physiological responses through enzyme inhibition or receptor antagonism .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Binding Affinity : The compound may bind to specific biological targets such as enzymes involved in metabolic pathways or receptors that regulate cellular functions.

- Alteration of Membrane Integrity : Some studies suggest that pyrrole derivatives can disrupt bacterial cell membranes, leading to cell lysis and death.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate | Similar pyrrole structure with different substituents | Moderate antibacterial activity |

| Pyrrole-2-carboxamides | Contains a carboxamide group | Potent anti-TB activity (MIC < 0.016 μg/mL) |

| N-(piperidinocarbonyl)-substituted thiadiazoles | Similar core structure | Diverse functional groups influence reactivity |

This table illustrates how variations in substituents can significantly impact the biological activities of these compounds.

Case Studies

- Antibacterial Efficacy : A study conducted on various pyrrole derivatives, including this compound, demonstrated significant antibacterial properties against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong potential for clinical applications .

- Anti-Tuberculosis Research : In a recent study focusing on the development of new anti-TB agents, compounds closely related to this compound were synthesized and evaluated for their efficacy against drug-resistant strains of M. tuberculosis. Results indicated that modifications to the pyrrole ring enhanced activity while maintaining low cytotoxicity .

Q & A

Q. What are the standard synthetic routes for ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate?

this compound is typically synthesized via functionalization of pyrrole precursors. A common method involves N-benzylation of ethyl 4-bromo-1H-pyrrole-2-carboxylate using reagents like 4-chlorobenzyl chloride and Cs₂CO₃ in DMF, followed by Suzuki coupling with aryl boronic acids to introduce substituents . Alternative routes include esterification of pyrrole-2-carboxylic acid derivatives under acidic conditions or halogenation using brominating agents like N-bromosuccinimide (NBS) in controlled environments .

Q. How is the compound characterized structurally?

Structural characterization employs:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and ester functionality. For example, the methyl group at position 5 appears as a singlet (~δ 2.2 ppm), while the bromo group deshields adjacent protons .

- X-ray Crystallography : Single-crystal analysis reveals planar pyrrole rings and intermolecular interactions (e.g., N–H⋯O hydrogen bonds). Software like SHELXL is used for refinement .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 248.0 for [M+H]⁺) .

Q. What are the key hydrogen-bonding interactions in its crystal structure?

The compound forms N–H⋯O hydrogen bonds between the pyrrole NH and ester carbonyl oxygen, stabilizing the lattice. Weak C–H⋯O interactions involving the methyl or bromo groups further contribute to packing efficiency. Graph-set analysis (R²₂(8) motifs) can describe these networks .

Advanced Research Questions

Q. How can Suzuki coupling yields be optimized for derivatives of this compound?

Low yields in Suzuki couplings (e.g., 40–50%) are often due to steric hindrance from the bromo and methyl groups. Optimization strategies include:

- Catalyst Screening : Pd(dppf)Cl₂ or Pd(PPh₃)₄ with ligands to enhance reactivity.

- Solvent/Base Systems : Using 1,4-dioxane with KOAc or Cs₂CO₃ to improve solubility.

- Microwave-Assisted Synthesis : Reducing reaction time and increasing efficiency .

Q. What computational tools aid in designing reactions involving this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Tools like Gaussian or ORCA model substituent effects on reactivity. For example, the electron-withdrawing bromo group lowers the energy barrier for nucleophilic substitution. High-throughput screening pipelines (e.g., ICReDD) integrate computational predictions with experimental validation to streamline synthesis .

Q. How do the bromo and methyl substituents influence biological activity in medicinal chemistry?

- Bromo Group : Enhances electrophilicity for cross-coupling reactions and increases lipophilicity, improving membrane permeability in antimicrobial or anticancer agents.

- Methyl Group : Steric effects modulate binding to enzyme active sites (e.g., kinase inhibitors). Derivatives like ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate show activity in enzyme inhibition assays .

Q. What strategies resolve contradictions in crystallographic data for polymorphs?

Discrepancies in unit cell parameters or hydrogen-bonding patterns between polymorphs require:

Q. How is this compound used in crystal engineering studies?

The bromo and ester groups serve as supramolecular synthons for designing cocrystals. For example, bromo⋯π interactions with aromatic partners (e.g., pyridine derivatives) create predictable packing motifs. Etter’s graph-set rules guide the design of hydrogen-bonded networks for functional materials .

Data Contradiction Analysis

Q. Why do reported synthetic yields vary significantly across studies?

Discrepancies arise from:

- Reaction Scale : Milligram-scale reactions often have lower yields due to handling losses.

- Purification Methods : Column chromatography vs. recrystallization impacts recovery.

- Substituent Sensitivity : Steric effects from the 5-methyl group can hinder coupling reactions, requiring tailored conditions .

Q. How should conflicting NMR assignments be addressed?

Cross-validate using 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, the coupling between H-3 and H-4 in the pyrrole ring confirms regiochemistry. Computational NMR prediction tools (e.g., ACD/Labs) supplement experimental data .

Methodological Tables

Table 1. Key Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell (Å, °) | a=7.12, b=14.23, c=9.45, β=105.2 |

| R Factor | 0.083 |

| Hydrogen Bonds | N–H⋯O (2.89 Å) |

| Reference |

Table 2. Common Synthetic Modifications

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd(dppf)Cl₂, KOAc, 1,4-dioxane | 40–50 |

| Ester Hydrolysis | LiOH, THF/H₂O | 70–80 |

| N-Benzylation | Cs₂CO₃, DMF, 4-Cl-benzyl chloride | 60–75 |

| Reference |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.